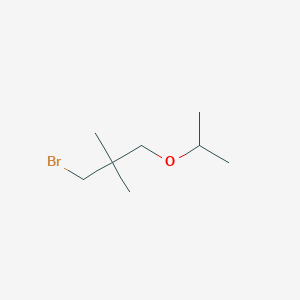
1-Bromo-2,2-dimethyl-3-(propan-2-yloxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,2-dimethyl-3-(propan-2-yloxy)propane is an organic compound with the molecular formula C8H17BrO. It is a colorless liquid that is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,2-dimethyl-3-(propan-2-yloxy)propane can be synthesized through the bromination of 2,2-dimethyl-3-(propan-2-yloxy)propane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,2-dimethyl-3-(propan-2-yloxy)propane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base such as potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Scientific Research Applications
1-Bromo-2,2-dimethyl-3-(propan-2-yloxy)propane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2,2-dimethyl-3-(propan-2-yloxy)propane involves its reactivity as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical reactions to introduce the neopentyl group into target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,2-dimethylpropane:
2-Bromo-2-methylpropane:
1-Chloro-2,2-dimethylpropane: Similar in structure but with chlorine instead of bromine.
Uniqueness
1-Bromo-2,2-dimethyl-3-(propan-2-yloxy)propane is unique due to the presence of both the bromine and propan-2-yloxy groups, which provide distinct reactivity and applications in organic synthesis. The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules .
Properties
Molecular Formula |
C8H17BrO |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-2,2-dimethyl-3-propan-2-yloxypropane |
InChI |
InChI=1S/C8H17BrO/c1-7(2)10-6-8(3,4)5-9/h7H,5-6H2,1-4H3 |
InChI Key |
NJIFBAWPTJPPKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(C)(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Dimethylamino)anilino]anthracene-9,10-dione](/img/structure/B13146841.png)

![7-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B13146849.png)
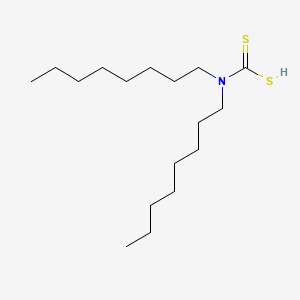
![1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
![4-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13146879.png)
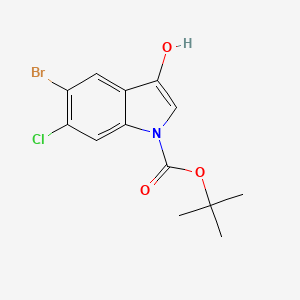
![2-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13146888.png)
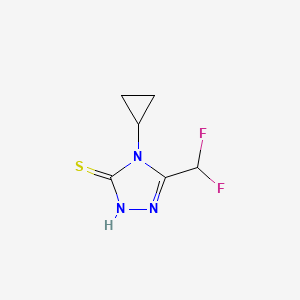
![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)
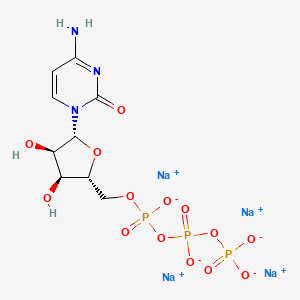

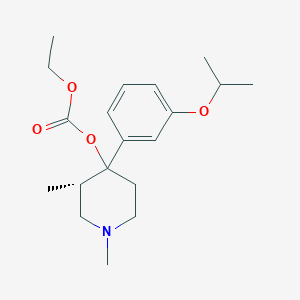
![2,5-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146928.png)
